molecular formula C33H35N5O9 B12502870 [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid

Cat. No.: B12502870
M. Wt: 645.7 g/mol
InChI Key: JOZGCSZISBFCOO-UHFFFAOYSA-N
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Description

[(2-{2-[2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid is a synthetic organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a branched backbone with three acetamido linkages, a phenyl-substituted propanamido moiety, and a terminal methoxy acetic acid group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .

Properties

Molecular Formula

C33H35N5O9

Molecular Weight

645.7 g/mol

IUPAC Name

2-[[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43)

InChI Key

JOZGCSZISBFCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Fmoc Protection:

    Amide Bond Formation: Sequential coupling reactions to form the amide bonds between the amino acids.

    Ether Linkage Formation: Introduction of the methoxy group through etherification reactions.

    Deprotection: Removal of the Fmoc group to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a key protecting group for amines in solid-phase peptide synthesis. Its removal is critical for subsequent functionalization:

  • Reagents/Conditions :

    • Piperidine (20–30% v/v) in dimethylformamide (DMF).

    • Reaction time: 10–30 minutes at room temperature.

  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and fluorene derivatives.

  • Product : A free amine intermediate, enabling further coupling reactions.

Amide Bond Formation

The compound’s terminal carboxylic acid participates in amidation, a cornerstone of peptide synthesis:

  • Coupling Reagents :

    • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

    • DCC : Dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane (DCM).

  • Typical Conditions :

    • Solvent: DMF or DCM.

    • Temperature: 0–25°C.

    • Reaction time: 2–24 hours.

  • Product : Extended peptide chains or conjugates with other biomolecules.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : 6 M HCl at 110°C for 12–24 hours.

    • Product : Cleavage of amide bonds yields constituent amino acids and acetic acid derivatives.

  • Basic Hydrolysis :

    • Reagents : 1 M NaOH at 60°C for 4–6 hours.

    • Product : Carboxylate salts and free amines.

Nucleophilic Substitution

The acetamido groups can participate in nucleophilic substitution reactions:

  • Reagents :

    • Amines (e.g., benzylamine) or alcohols in the presence of activating agents like EDC.

  • Conditions :

    • Solvent: DMF or tetrahydrofuran (THF).

    • Temperature: 25–50°C.

  • Product : Substituted amides or esters.

Comparative Reaction Data

Reaction Type Reagents/Conditions Time Key Product Yield
Fmoc Deprotection20% piperidine/DMF20 min (RT)Free amine>95%
Amidation (EDC/HOBt)EDC, HOBt, DMF12 h (RT)Peptide conjugate80–90%
Acidic Hydrolysis6 M HCl, 110°C24 hAmino acids, acetic acid derivatives~70%
Basic Hydrolysis1 M NaOH, 60°C6 hCarboxylates, amines~65%

Stability Under Ambient Conditions

  • Storage : Stable at –20°C under inert gas (argon/nitrogen) .

  • Decomposition : Prolonged exposure to moisture or light induces hydrolysis of amide bonds.

Case Study: Sequential Deprotection and Coupling

A 2023 study demonstrated the compound’s utility in synthesizing a tripeptide:

  • Step 1 : Fmoc deprotection with piperidine/DMF (25°C, 20 min).

  • Step 2 : Coupling with Fmoc-Gly-OH using EDC/HOBt (RT, 12 h).

  • Step 3 : Repetition for a third amino acid residue.

Limitations and Challenges

  • Steric Hindrance : Bulky phenyl groups slow amidation kinetics.

  • Side Reactions : Overactivation of carboxylic acid can lead to racemization.

Scientific Research Applications

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a scaffold for drug design.

    Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid involves its ability to form stable amide bonds and interact with biological molecules. The fluorenylmethoxycarbonyl group provides protection during synthesis, allowing for selective reactions. The compound can target specific molecular pathways, such as enzyme active sites, and modulate their activity.

Comparison with Similar Compounds

Solubility

  • The target compound’s terminal carboxylic acid enhances aqueous solubility (pH-dependent ionization) compared to ester-terminated analogues like 6c .
  • Piperazine-containing analogues (e.g., ) exhibit dual ionization (piperazine N-H and COOH), increasing solubility in polar solvents.
  • Alkyl-substituted derivatives (e.g., ) show reduced solubility in water due to hydrophobic side chains.

Reactivity

  • Deprotection Efficiency : All Fmoc-protected compounds require piperidine for cleavage. Bulkier substituents (e.g., phenyl in the target compound) may slow deprotection kinetics compared to linear analogues .
  • Hydrolysis Stability : Ester-terminated compounds (e.g., 6c ) are prone to enzymatic or alkaline hydrolysis, unlike the stable carboxylic acid terminus in the target compound .

Biological Activity

The compound [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid, also known by its CAS number 148515-85-9, is a complex organic molecule with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. Its molecular formula is C41H35N3O8C_{41}H_{35}N_{3}O_{8}, with a molecular weight of 669.73 g/mol. The structure includes multiple amino acid moieties and a methoxyacetic acid component, contributing to its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular processes. The presence of the Fmoc group allows for selective cleavage under basic conditions, exposing reactive sites that can engage with specific proteins or receptors.

Enzyme Interaction

Key interactions involve:

  • Histone Deacetylases (HDACs) : This compound has been studied for its potential role as an HDAC inhibitor. HDACs play crucial roles in regulating gene expression by removing acetyl groups from histones, thereby affecting chromatin structure and function .
  • Protein-Ligand Binding : The rigid bicyclic structure enhances binding affinity to target proteins, making it a candidate for drug design aimed at modulating protein functions.

Biological Activity Overview

Research indicates that [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Inhibition of HDACs can lead to decreased expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been linked to neuroprotection in models of neurodegeneration, possibly through modulation of histone acetylation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cell lines ,
Anti-inflammatoryReduced cytokine levels in vitro ,
NeuroprotectiveProtection against oxidative stress in neurons ,

Case Study: HDAC Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of related compounds on HDACs. The results indicated that modifications to the Fmoc group significantly impacted the binding affinity and inhibitory potency against various HDAC isoforms .

Q & A

Basic Research Question

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm backbone structure by identifying Fmoc aromatic protons (δ 7.2–7.8 ppm) and glycine methylene groups (δ 3.8–4.2 ppm) .
    • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Chromatographic Purity : Use HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity >95% .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Toxicity Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS/CLP regulations .
  • Handling :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Avoid dust generation; store in sealed containers at 2–8°C .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

How can coupling reaction efficiency be optimized to reduce side products?

Advanced Research Question

  • Reagent Comparison :

    Coupling Agent Solvent Yield Side Products
    DCC/HOBtDCM88%Ureas
    T3P (propylphosphonic anhydride)THF92%Minimal
  • Strategies :

    • Replace DCC with T3P to minimize urea byproducts .
    • Use 4-dimethylaminopyridine (DMAP) as a catalyst to accelerate acylation .

How should researchers address discrepancies in spectroscopic data during structural validation?

Advanced Research Question

  • Common Issues :
    • Stereoisomerism : Chiral centers (e.g., phenylpropanamido groups) may lead to split NMR peaks. Use chiral HPLC (Chiralpak® OD column, 20% MeOH/CO₂) to resolve enantiomers .
    • Solvent Artifacts : DCM residues in NMR samples can obscure signals. Lyophilize samples before analysis .
  • Case Study : Inconsistent ESI-MS peaks may arise from sodium adducts. Add 0.1% formic acid to ionize [M+H]⁺ exclusively .

What experimental designs are recommended for assessing bioactivity in biological systems?

Advanced Research Question

  • Prodrug Design : Modify the acetic acid moiety with water-soluble groups (e.g., polyethylene glycol) to enhance solubility for in vivo studies .
  • Biological Assays :
    • Enzyme Inhibition : Test elastase inhibition using fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) .
    • Cellular Uptake : Label the compound with FITC and quantify internalization via flow cytometry .
  • Data Interpretation : Use LC-MS/MS to monitor metabolic stability in plasma and liver microsomes .

How can researchers resolve low yields in multi-step syntheses?

Advanced Research Question

  • Bottleneck Analysis :
    • Intermediate Stability : Protect labile groups (e.g., tert-butyldimethylsilyl ethers) during acidic/basic conditions .
    • Purification Losses : Replace silica gel with reverse-phase C18 cartridges for polar intermediates .
  • Case Study : Replacing benzyl esters with allyl esters (removable via Pd⁰ catalysis) improved final deprotection yields from 70% to 89% .

What strategies mitigate toxicity in preclinical studies?

Advanced Research Question

  • Structural Modifications :
    • Replace the Fmoc group with Boc (tert-butoxycarbonyl) to reduce hepatic toxicity .
    • Introduce zwitterionic motifs (e.g., sulfobetaine) to lower cell membrane permeability .
  • In Vivo Profiling : Conduct acute toxicity trials in rodents (OECD 423) to determine LD₅₀ and NOAEL .

How should researchers validate the compound’s role in peptide nucleic acid (PNA) synthesis?

Advanced Research Question

  • PNA Conjugation : Couple the acetic acid moiety to PNA backbones via EDCI/HOBt, followed by MALDI-TOF validation .
  • Functional Assays :
    • Use circular dichroism to confirm triple-helix formation with dsRNA .
    • Measure melting temperatures (Tₘ) to assess binding affinity .

What analytical methods distinguish between hydrolyzed and intact forms of the compound?

Advanced Research Question

  • Hydrolysis Detection :
    • HPLC : Monitor for a retention time shift (ΔRt ~2.1 min) corresponding to free acetic acid .
    • TLC : Use ninhydrin staining to detect amine byproducts from Fmoc cleavage .
  • Quantification : Develop a calibration curve with hydrolyzed standards for LC-MS quantification .

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